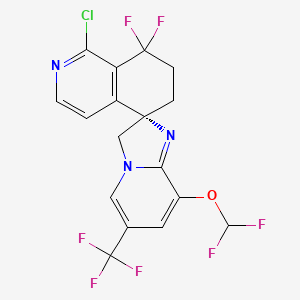
Mu opioid receptor antagonist 4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mu opioid receptor antagonist 4 is a compound that interacts with the mu opioid receptor, a type of receptor in the body that is primarily involved in pain regulation, reward, and addictive behaviors. This compound is of significant interest in the fields of pharmacology and medicine due to its potential therapeutic applications, particularly in the management of pain and opioid addiction.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of mu opioid receptor antagonist 4 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic route can vary, but common steps include:
Formation of the core structure: This often involves the use of starting materials such as aromatic amines or phenols, which undergo reactions like nitration, reduction, and cyclization.
Functional group modifications: These steps may include alkylation, acylation, or halogenation to introduce or modify functional groups on the core structure.
Final coupling reaction: The final step usually involves coupling the core structure with a specific side chain or functional group to produce the desired antagonist.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Common techniques used in industrial production include:
Continuous flow reactors: These allow for precise control of reaction conditions and can improve the efficiency and safety of the synthesis.
Automated synthesis systems: These systems can handle multiple reactions simultaneously and reduce the risk of human error.
Chemical Reactions Analysis
Types of Reactions
Mu opioid receptor antagonist 4 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Mu opioid receptor antagonist 4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure and function of the mu opioid receptor and to develop new synthetic methods.
Biology: Used to investigate the role of the mu opioid receptor in various biological processes, such as pain regulation, reward, and addiction.
Medicine: Potential therapeutic applications in the treatment of pain, opioid addiction, and other conditions involving the mu opioid receptor.
Industry: Used in the development of new pharmaceuticals and as a reference compound in quality control and regulatory testing.
Mechanism of Action
Mu opioid receptor antagonist 4 exerts its effects by binding to the mu opioid receptor and blocking its activation by endogenous opioids or opioid drugs. This prevents the receptor from initiating the signaling pathways that lead to pain relief, reward, and addiction. The molecular targets and pathways involved include:
G protein-coupled receptor signaling: The mu opioid receptor is a G protein-coupled receptor that activates intracellular signaling pathways when bound by an agonist.
Inhibition of adenylate cyclase: Blocking the mu opioid receptor prevents the inhibition of adenylate cyclase, leading to increased levels of cyclic AMP and altered cellular responses.
Comparison with Similar Compounds
Mu opioid receptor antagonist 4 can be compared with other similar compounds, such as:
Naloxone: A well-known mu opioid receptor antagonist used to reverse opioid overdose.
Naltrexone: Another mu opioid receptor antagonist used in the treatment of opioid addiction and alcohol dependence.
Methylnaltrexone: A peripherally acting mu opioid receptor antagonist used to treat opioid-induced constipation.
This compound is unique in its specific binding affinity and selectivity for the mu opioid receptor, which may offer advantages in terms of efficacy and safety compared to other antagonists.
Conclusion
This compound is a compound with significant potential in the fields of chemistry, biology, medicine, and industry. Its unique properties and mechanism of action make it a valuable tool for scientific research and a promising candidate for therapeutic applications. Further research and development are needed to fully explore its potential and to optimize its use in various applications.
Properties
Molecular Formula |
C25H28N2O4S |
|---|---|
Molecular Weight |
452.6 g/mol |
IUPAC Name |
N-[(4R,4aS,7S,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]thiophene-3-carboxamide |
InChI |
InChI=1S/C25H28N2O4S/c28-18-4-3-15-11-19-25(30)7-5-17(26-23(29)16-6-10-32-13-16)22-24(25,20(15)21(18)31-22)8-9-27(19)12-14-1-2-14/h3-4,6,10,13-14,17,19,22,28,30H,1-2,5,7-9,11-12H2,(H,26,29)/t17-,19+,22-,24-,25+/m0/s1 |
InChI Key |
FUYLSFUBUJCLAY-IXFVLMBFSA-N |
Isomeric SMILES |
C1C[C@]2([C@H]3CC4=C5[C@@]2(CCN3CC6CC6)[C@H]([C@H]1NC(=O)C7=CSC=C7)OC5=C(C=C4)O)O |
Canonical SMILES |
C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)NC(=O)C7=CSC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-[3-[(2,2,2-trifluoroacetyl)amino]propoxy]oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12399628.png)







